molecular formula C14H9FN4 B057495 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile CAS No. 256376-65-5

1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Cat. No. B057495
M. Wt: 252.25 g/mol
InChI Key: CSUUGTRFBZTTQW-UHFFFAOYSA-N
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Description

“1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C14H9FN4. It has a molecular weight of 252.246 . This compound is a key intermediate for the preparation of certain pharmaceuticals .


Synthesis Analysis

A new approach for the synthesis of “1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material. The hydrazinolysis and intramolecular substitution were completed in one step to obtain 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol. N-1 benzylation of this compound afforded 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, whose structure was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .


Molecular Structure Analysis

The structure of “1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .


Chemical Reactions Analysis

The synthesis of “1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” involves several chemical reactions, including hydrazinolysis, intramolecular substitution, and N-1 benzylation .

Scientific Research Applications

  • Antibacterial and Antifungal Activities : Pyrazolo[3,4-b]pyridine derivatives have been studied for their antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity. Certain compounds demonstrated significant activity in this regard (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

  • Corrosion Inhibition : Research has explored the use of pyrazolo[3,4-b]pyridine derivatives as potential corrosion inhibitors for mild steel in acidic environments. Various experimental techniques have been used to study their effectiveness in this application (Dandia, Gupta, Singh, & Quraishi, 2013).

  • Kinase Inhibitor Development : A scalable synthesis process for a potent kinase inhibitor, which includes a pyrazolo[3,4-b]pyridine-5-carbonitrile derivative, has been developed. This process addresses safety hazards and trace metal contamination issues (Arunachalam et al., 2019).

  • Biomedical Applications : A review covering the synthesis and biomedical applications of over 300,000 1H-pyrazolo[3,4-b]pyridines shows the wide range of potential uses for these compounds in medicine and pharmacology (Donaire-Arias et al., 2022).

  • Antitumor Activity : Some pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for potential cytotoxicity against human laryngeal epidermoid carcinoma cells, showing significant effects in certain compounds (Abdel‐Latif, Abdel-fattah, Gaffer, & Etman, 2016).

Safety And Hazards

While specific safety and hazard information for “1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The compound “1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” is a key intermediate for the preparation of certain pharmaceuticals . Therefore, future research may focus on optimizing its synthesis process and exploring its potential applications in the pharmaceutical industry.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4/c15-12-6-2-1-4-10(12)9-19-14-11(5-3-7-17-14)13(8-16)18-19/h1-7H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUUGTRFBZTTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

CAS RN

256376-65-5
Record name 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

36.1 g (133 mmol) of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide from Example 3A are dissolved in 330 ml of THF, and 27 g (341 mmol) of pyridine are added. Then, over the course of 10 minutes, 47.76 ml (71.66 g, 341 mmol) of trifluoroacetic anhydride are added, during which the temperature rises to 40° C. The mixture is stirred at room temperature overnight. It is then added to 1 l of water and extracted three times with 0.5 l of ethyl acetate each time. The organic phase is washed with saturated sodium bicarbonate solution and with 1N hydrochloric acid, dried with magnesium sulphate and concentrated in a rotary evaporator.
Quantity
36.1 g
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
47.76 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
S Bi, W Diao, T Tian, T Zhou, K Lin… - … Process Research & …, 2023 - ACS Publications
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (9) was a key intermediate for the preparation of vericiguat (1). A new approach for the synthesis of 9 was …
Number of citations: 2 pubs.acs.org
S Bi, W Diao, T Zhou, K Lin, W Zhou - Synthetic Communications, 2023 - Taylor & Francis
Herein, we describe a new synthetic route to prepare 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (9), a key intermediate of riociguat (1). In this new route, 9 was …
Number of citations: 3 www.tandfonline.com
X Zhou, K Gou, J Xu, L Jian, Y Luo, C Li… - Journal of Medicinal …, 2023 - ACS Publications
As a key rate-limiting enzyme in the de novo synthesis of pyrimidine nucleotides, human dihydroorotate dehydrogenase (hDHODH) is considered a known target for the treatment of …
Number of citations: 3 pubs.acs.org
V Arava, S Gogireddy - researchgate.net
Riociguat: A potent, Oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension, is prepared from commercially available 2-Chloronicotinic acid via (E)-2-(2-…
Number of citations: 6 www.researchgate.net
M Follmann, J Ackerstaff, G Redlich… - Journal of medicinal …, 2017 - ACS Publications
The first-in-class soluble guanylate cyclase (sGC) stimulator riociguat was recently introduced as a novel treatment option for pulmonary hypertension. Despite its outstanding …
Number of citations: 160 pubs.acs.org
J Mittendorf, S Weigand, C Alonso‐Alija… - ChemMedChem …, 2009 - Wiley Online Library
Direct stimulation of soluble guanylate cyclase (sGC) represents a promising therapeutic strategy for the treatment of a range of diseases, including the severely disabling pulmonary …
JC Breger, K Susumu, G Lasarte-Aragonés… - ACS …, 2020 - ACS Publications
Lipases are an important class of lipid hydrolyzing enzymes that play significant roles in many aspects of cell biology and digestion; they also have large roles in commercial food and …
Number of citations: 23 pubs.acs.org
K Chen, X Wei, R Pariyani, M Kortesniemi… - Journal of Agricultural …, 2021 - ACS Publications
Anthocyanins have been reported to possess antidiabetic effects. Recent studies indicate acylated anthocyanins have better stability and antioxidative activity compared to their …
Number of citations: 8 pubs.acs.org
R Fabregat, A Fabrizio, B Meyer, D Hollas… - Journal of chemical …, 2020 - ACS Publications
This work combines a machine learning potential energy function with a modular enhanced sampling scheme to obtain statistically converged thermodynamical properties of flexible …
Number of citations: 15 pubs.acs.org
L Tian, C Wang, H Zhao, F Sun, H Dong… - Journal of the …, 2021 - ACS Publications
Plasmonic dimers not only provide a unique platform for studying fundamental plasmonic behavior and effects but also are functional materials for numerous applications. The efficient …
Number of citations: 37 pubs.acs.org

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